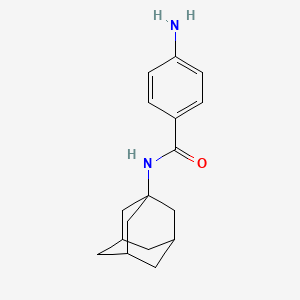

N-(Adamantan-1-yl)-4-aminobenzamide

説明

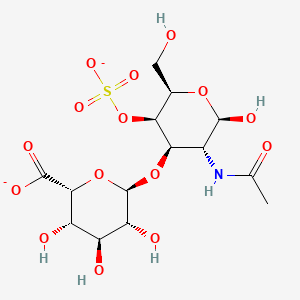

“N-(Adamantan-1-yl)-4-aminobenzamide” is a chemical compound with the molecular formula C17H21NO . It is also known as “Aminosupersilane” and is used as a reagent in cross-electrophile coupling reactions .

Synthesis Analysis

The synthesis of “N-(Adamantan-1-yl)-4-aminobenzamide” involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . This process leads to significant increases in yields and a reduction in reaction times .Molecular Structure Analysis

The molecular structure of “N-(Adamantan-1-yl)-4-aminobenzamide” has been confirmed through various analytical methods such as nuclear magnetic resonance, infra-red, and mass spectral data .Chemical Reactions Analysis

“N-(Adamantan-1-yl)-4-aminobenzamide” is synthesized via a nucleophilic addition/substitution reaction . The use of microwave irradiation in this process leads to significant increases in yields and a reduction in reaction times .Physical And Chemical Properties Analysis

“N-(Adamantan-1-yl)-4-aminobenzamide” is a compound with a molecular weight of 255.35 g/mol . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Medicinal Chemistry: Anti-Dengue Virus Activity

N-(Adamantan-1-yl)-4-aminobenzamide: has been studied for its potential in combating dengue virus (DENV). Researchers synthesized a hybrid compound that showed significant activity against DENV serotype 2, with low cytotoxicity . This compound could be a stepping stone in developing new antiviral agents against dengue fever, which is a major public health concern in tropical and subtropical regions.

Pharmacology: Antiviral Drug Development

In pharmacology, the compound’s derivatives have been explored for their antiviral properties. The synthesis methods, such as microwave irradiation, have led to increased yields and reduced reaction times, which is beneficial for the rapid production of antiviral drugs . These findings are crucial for the development of effective treatments for viral infections.

Biochemistry: Molecular Docking Studies

The biochemical applications of N-(Adamantan-1-yl)-4-aminobenzamide include molecular docking studies to understand the interaction between the compound and viral proteins . Such studies help in elucidating the mechanisms of action of potential drugs and designing more effective molecules.

Materials Science: Supramolecular Self-Assembly

This compound has potential applications in materials science, particularly in the development of nanogels through supramolecular self-assembly. These nanogels can be used for drug delivery systems, especially for controlled release triggered by external stimuli like light .

Chemical Engineering: Synthesis Optimization

In chemical engineering, the focus is on optimizing the synthesis process of N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives. Techniques like microwave-assisted synthesis have been employed to enhance the efficiency of the production process .

Environmental Science: Drug Delivery and Release Systems

Environmental science research has explored the use of adamantane derivatives in creating near-infrared light-triggered drug release systems. These systems offer high tissue penetration and low damage, making them promising for environmental-friendly drug delivery applications .

特性

IUPAC Name |

N-(1-adamantyl)-4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLISZLBSUORER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218939 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(Adamantan-1-yl)-4-aminobenzamide | |

CAS RN |

68835-57-4 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。